

Application Notes and Protocols for In Vivo Imaging with (11)C-PBR28

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Introduction

(11)C-PBR28 is a second-generation radioligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor. TSPO is a five-transmembrane domain protein located on the outer mitochondrial membrane and is a sensitive biomarker for neuroinflammation, as its expression is upregulated in activated microglia and astrocytes.[1][2] Positron Emission Tomography (PET) imaging with (11)C-PBR28 allows for the in vivo quantification and visualization of neuroinflammatory processes, making it a valuable tool in neuroscience research and the development of therapeutics for a range of neurological and psychiatric disorders.

A critical consideration for in vivo imaging with (11)C-PBR28 is the genetic polymorphism rs6971 in the TSPO gene, which results in an alanine to threonine substitution at position 147 (Ala147Thr).[3][4][5] This polymorphism significantly affects the binding affinity of (11)C-PBR28, leading to three distinct binding phenotypes: high-affinity binders (HABs; Ala/Ala), mixed-affinity binders (MABs; Ala/Thr), and low-affinity binders (LABs; Thr/Thr).[6][7] Due to the markedly reduced binding in LABs, it is standard practice to genotype subjects and exclude LABs from imaging studies or to account for the genotype in the data analysis.[4][6]

These application notes provide a detailed protocol for conducting in vivo imaging studies using (11)C-PBR28 in preclinical models, covering radioligand synthesis, subject screening, imaging procedures, and data analysis.



I. Radioligand Preparation: Automated Synthesis of (11)C-PBR28

The radiosynthesis of (11)C-PBR28 is typically performed using an automated synthesis module. The following protocol is based on the methylation of a precursor with (11)C-methyl iodide or (11)C-methyl triflate.

Protocol:

- Production of (11)C-CO2: Irradiate a nitrogen target containing a small percentage of oxygen with protons in a cyclotron to produce (11)C-CO2.
- Conversion to (11)C-Methane: The produced (11)C-CO2 is then converted to (11)C-methane using a nickel catalyst at high temperature.[2]
- Formation of (11)C-Methyl lodide: (11)C-methane is reacted with gaseous iodine at an elevated temperature to form (11)C-methyl iodide ((11)C-Mel).[2]
- Radiolabeling:
 - Bubble the (11)C-MeI into a reaction vial containing the precursor, N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide, dissolved in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
 - The reaction is carried out in the presence of a base, such as sodium hydroxide (NaOH).
 [2]
 - Heat the reaction mixture to facilitate the methylation of the precursor.
- Purification: Purify the reaction mixture using high-performance liquid chromatography (HPLC) to isolate (11)C-PBR28 from unreacted precursor and other byproducts.
- Formulation: The purified (11)C-PBR28 is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for intravenous injection.
- Quality Control: Perform quality control tests to determine the radiochemical purity, specific activity, and sterility of the final product before administration.



II. Subject Screening and Preparation

A. Genotyping for TSPO Polymorphism (rs6971)

As the rs6971 polymorphism significantly impacts (11)C-PBR28 binding, genotyping is a mandatory step.

Protocol:

- Sample Collection: Obtain a biological sample from the subject (e.g., blood, saliva).
- DNA Extraction: Extract genomic DNA from the collected sample using a standard commercially available kit.[4]
- Genotyping Assay: Perform genotyping for the rs6971 polymorphism using methods such as TaqMan SNP genotyping assays or restriction fragment length polymorphism (RFLP) analysis.[3][4]
- Subject Classification: Classify subjects as high-affinity binders (HAB; Ala/Ala), mixed-affinity binders (MAB; Ala/Thr), or low-affinity binders (LAB; Thr/Thr). Exclude LAB subjects from further participation in imaging studies.

B. Animal Preparation for Preclinical Imaging

Protocol:

- Acclimatization: Acclimate the animals to the housing conditions for a sufficient period before the imaging study to minimize stress.
- Fasting: Fast the animals overnight before the PET scan to reduce variability in physiological conditions.
- Anesthesia: Anesthetize the animal for the duration of the scan. A commonly used anesthetic is isoflurane. Maintain the animal's body temperature using a heating pad.
- Catheterization: Place a catheter in a tail vein for the intravenous injection of the radiotracer.



III. In Vivo PET Imaging Protocol

A. Image Acquisition

Protocol:

- Positioning: Position the anesthetized animal in the PET scanner.
- Transmission Scan: Perform a transmission scan for attenuation correction of the emission data.
- Radiotracer Injection: Administer a bolus injection of (11)C-PBR28 intravenously via the preplaced catheter. The injected dose will vary depending on the animal model and scanner sensitivity, but typical doses for preclinical studies are in the range of 9-15 mCi.[8]
- Dynamic Emission Scan: Start a dynamic emission scan immediately after the injection. The scan duration is typically 60-90 minutes.[1][8]

B. Data Reconstruction

Reconstruct the acquired PET data using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction methods) with corrections for attenuation, scatter, and radioactive decay.

IV. Data Analysis

The goal of data analysis is to quantify the uptake of (11)C-PBR28 in different brain regions, which reflects the density of TSPO.

A. Image Preprocessing

- Motion Correction: If necessary, perform motion correction on the dynamic PET images.
- Co-registration: Co-register the PET images to a corresponding anatomical magnetic resonance imaging (MRI) scan for anatomical delineation of regions of interest (ROIs).
- B. Quantification of (11)C-PBR28 Binding



Several methods can be used to quantify (11)C-PBR28 binding. The choice of method depends on the study design and the availability of arterial blood sampling.

- Kinetic Modeling with Arterial Input Function: This is the gold standard for quantitative analysis. It requires continuous arterial blood sampling throughout the scan to measure the concentration of the radiotracer in the plasma.
 - Two-Tissue Compartment Model (2TCM): This model is commonly used to estimate the total distribution volume (VT) of (11)C-PBR28, which is a measure of the concentration of the tracer in tissue relative to plasma at equilibrium.[6][9][10]
 - Multilinear Analysis 1 (MA1): This is a graphical analysis method that also provides an estimate of VT.[6][10]
- Simplified Quantification Methods (without arterial blood sampling):
 - Standardized Uptake Value (SUV): SUV is a semi-quantitative measure calculated as the
 tissue radioactivity concentration normalized for the injected dose and the subject's body
 weight. SUV images are typically generated from the data acquired during a specific time
 window post-injection (e.g., 60-90 minutes).[1][8][11]
 - SUV Ratio (SUVR): This method involves normalizing the SUV in a target region to the SUV in a pseudo-reference region (a region with low TSPO expression). However, the identification of a true reference region for TSPO is challenging.

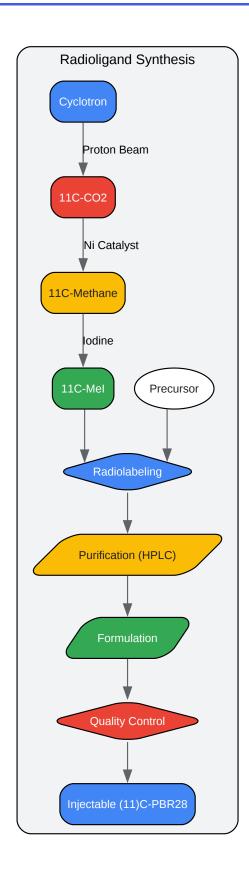
Quantitative Data Summary



Parameter	Preclinical Models (Rodent)	Preclinical Models (Non- Human Primate)	Clinical Studies (Human)	Reference(s)
Injected Dose	0.31 ± 0.07 mCi	9-15 mCi	14-20 mCi	[1][8][11][12]
Scan Duration	90 minutes	100 minutes	90-120 minutes	[1][2][12]
Data Analysis Window (SUV)	40-90 minutes	60-90 minutes	60-90 minutes	[1][8][11]
Kinetic Model	2TCM	2TCM	2TCM, MA-1	[6][9][10]

Visualizations

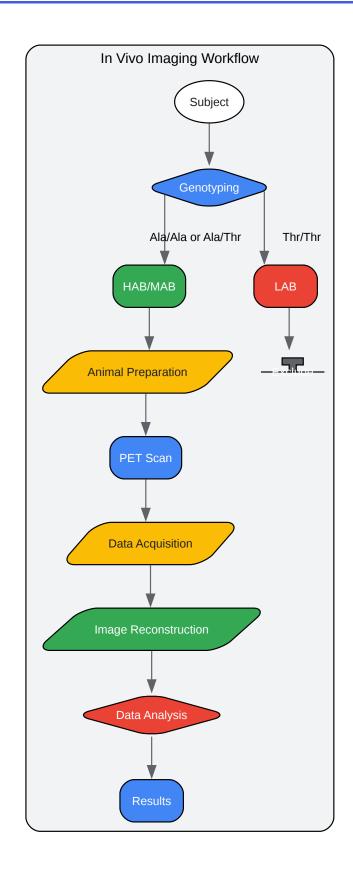




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Caption: Automated radiosynthesis workflow for (11)C-PBR28.

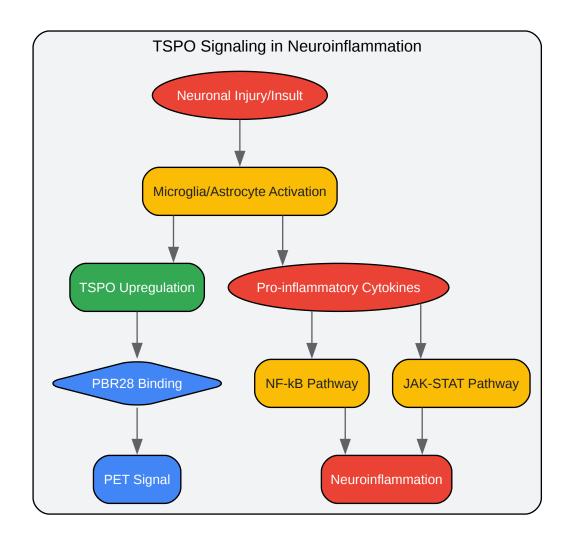




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Caption: Experimental workflow for (11)C-PBR28 in vivo imaging.





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Caption: Simplified TSPO signaling in neuroinflammation.

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Methodological & Application





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